molecular formula C48H34 B101959 m-Octaphenyl CAS No. 16716-11-3

m-Octaphenyl

Cat. No. B101959
CAS RN: 16716-11-3
M. Wt: 610.8 g/mol
InChI Key: QJOBYJDULSYRSC-UHFFFAOYSA-N
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Description

M-Octaphenyl is a chemical compound that belongs to the family of octaphenyls. It is a highly symmetrical molecule that has eight phenyl rings attached to a central carbon atom. The compound is widely used in scientific research due to its unique properties. The purpose of

Mechanism Of Action

The mechanism of action of m-Octaphenyl is not well understood. However, it is believed that the compound interacts with other molecules through non-covalent interactions, including van der Waals forces, hydrogen bonding, and pi-pi stacking interactions. These interactions play a crucial role in the compound's ability to form complexes with other molecules, including metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of m-Octaphenyl. However, studies have shown that the compound can interact with biological molecules, including proteins and DNA. The compound's ability to form complexes with these molecules can affect their structure and function, leading to potential biological effects.

Advantages And Limitations For Lab Experiments

M-Octaphenyl has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. The compound is also readily available from commercial suppliers. However, one of the limitations of using m-Octaphenyl in lab experiments is its high cost, which can limit its use in large-scale studies.

Future Directions

There are several future directions for the study of m-Octaphenyl. One area of research is the development of new synthesis methods to produce the compound more efficiently and cost-effectively. Another area of research is the study of the compound's interactions with biological molecules, including proteins and DNA. This research could lead to the development of new drugs and therapies for the treatment of various diseases. Additionally, the study of m-Octaphenyl's electronic and optical properties could lead to new applications in material science and electronics.
Conclusion:
In conclusion, m-Octaphenyl is a unique and versatile compound that has several scientific research applications. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.

Synthesis Methods

The synthesis of m-Octaphenyl involves the reaction of benzene with benzyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces a mixture of isomers, including m-Octaphenyl. The compound can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

M-Octaphenyl has several scientific research applications, including its use as a ligand in coordination chemistry, organic synthesis, and material science. The compound is also used as a model system for studying the properties of organic molecules, including their electronic structure, spectroscopic properties, and reactivity.

properties

CAS RN

16716-11-3

Product Name

m-Octaphenyl

Molecular Formula

C48H34

Molecular Weight

610.8 g/mol

IUPAC Name

1-phenyl-3-[3-[3-[3-[3-(3-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene

InChI

InChI=1S/C48H34/c1-3-13-35(14-4-1)37-17-7-19-39(29-37)41-21-9-23-43(31-41)45-25-11-27-47(33-45)48-28-12-26-46(34-48)44-24-10-22-42(32-44)40-20-8-18-38(30-40)36-15-5-2-6-16-36/h1-34H

InChI Key

QJOBYJDULSYRSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8

Other CAS RN

16716-11-3

Origin of Product

United States

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